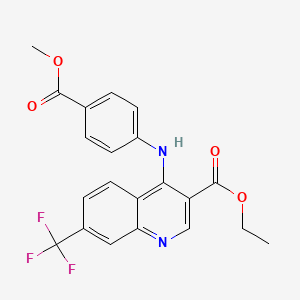
Ethyl 4-((4-(methoxycarbonyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((4-(methoxycarbonyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H17F3N2O4 and its molecular weight is 418.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((4-(methoxycarbonyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core, which is known for its diverse biological activities. The presence of trifluoromethyl and methoxycarbonyl groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Activity : Research indicates that quinoline derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific interactions with oncogenic pathways are under investigation, particularly regarding the inhibition of kinases involved in cancer progression.
- Antimicrobial Effects : Quinoline compounds have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.
- Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate potency against these cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Disruption of mitochondrial function |
In Vivo Studies
Preclinical studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Model Used : Murine models for tumor xenografts.
- Dosage Administered : Ranging from 5 to 20 mg/kg.
- Findings : Significant tumor reduction was observed at higher doses, with minimal toxicity reported.
Case Studies
-
Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar quinoline derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. -
Antimicrobial Efficacy :
Research published in Antimicrobial Agents and Chemotherapy demonstrated that quinoline-based compounds showed promising results against multi-drug resistant strains of bacteria, suggesting a potential role in treating resistant infections.
属性
IUPAC Name |
ethyl 4-(4-methoxycarbonylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c1-3-30-20(28)16-11-25-17-10-13(21(22,23)24)6-9-15(17)18(16)26-14-7-4-12(5-8-14)19(27)29-2/h4-11H,3H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNDQWISWCLSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














